molecular formula C20H24N10Na5O22P5 B1591286 Adenosine 5'-(hexahydrogen pentaphosphate), 5'.5'-ester with adenosine, pentasodium salt CAS No. 4097-04-5

Adenosine 5'-(hexahydrogen pentaphosphate), 5'.5'-ester with adenosine, pentasodium salt

Cat. No. B1591286
CAS RN: 4097-04-5
M. Wt: 1026.3 g/mol
InChI Key: NNMFUJJMJIYTSP-CSMIRWGRSA-I
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Description

Adenosine 5’-(hexahydrogen pentaphosphate), also known as ADENOSINE-5’-PENTAPHOSPHATE, is a complex organic compound with the molecular formula C10H18N5O19P5 . It has a role as a vasoconstrictor agent and an Escherichia coli metabolite .


Molecular Structure Analysis

The molecular structure of Adenosine 5’-(hexahydrogen pentaphosphate) is complex, with multiple hydroxy groups attached to the phosphorus atoms . The compound has a molecular weight of 667.141 Da .


Physical And Chemical Properties Analysis

Adenosine 5’-(hexahydrogen pentaphosphate) has a predicted boiling point of 1306.0±75.0 °C and a predicted density of 2.68±0.1 g/cm3 . Its pKa is predicted to be 0.66±0.50 .

Scientific Research Applications

Bioorganometallic Chemistry

In bioorganometallic chemistry, the role of the phosphate group in reactions of adenosine monophosphate derivatives has been explored. The study by Smith et al. (1993) demonstrates how the phosphate group influences the formation of cyclic trimers in reactions with a rhodium aqua complex. This research sheds light on the steric effects of phosphate positioning and its impact on diastereoselectivity, important for understanding molecular interactions in bioinorganic systems (David P. Smith, E. Kohen, M. Maestre, R. Fish, 1993).

Soil Science

Investigations into soil chemistry have revealed the presence and significance of inositol penta- and hexaphosphates. McKercher and Anderson (1968) measured these compounds in Canadian soils, highlighting their relationship with total phosphate and organic phosphate content. This work contributes to our understanding of soil nutrient dynamics and phosphorus cycling (R. McKercher, G. Anderson, 1968).

Enzyme Activity Assays

In the field of biochemistry, adenosine 3':5'-cyclic monophosphate (cAMP) has been the focus of method development for enzyme activity assays. Gilman's (1970) work on a protein binding assay for cAMP introduces a sensitive method for its measurement, relevant for studies on cellular signaling and metabolic regulation (A. Gilman, 1970).

Crystallography and Solvent Removal

Research by Yang et al. (2016) on crystal forms of adenosine 3′,5′-cyclic monophosphate sodium provides insights into solvent removal techniques in pharmaceutical manufacturing. Discovering a direct solid–solid transformation process offers a potential method for eliminating residual solvents, crucial for drug safety and efficacy (Pengpeng Yang, Li Chenguang, W. Zhuang, Qingshi Wen, Fengxia Zou, Jingwei Zhou, Jinglan Wu, Hanjie Ying, 2016).

Molecular Interactions

The interaction of purine nucleotides with various cobalt-ammine cations, investigated by Tajmir-Riahi (1991), provides valuable information on the conformation and flexibility of nucleotide sugars. This study aids in the understanding of molecular interactions and the structural basis of nucleotide function (H. Tajmir-Riahi, 1991).

Safety And Hazards

Adenosine 5’-(hexahydrogen pentaphosphate) is not classified as a hazardous substance or mixture . In case of exposure, the recommended first aid measures include rinsing the skin or eyes with water, inhaling fresh air, and consulting a doctor if feeling unwell .

properties

IUPAC Name

pentasodium;bis[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N10O22P5.5Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30;;;;;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26);;;;;/q;5*+1/p-5/t7-,8-,11-,12-,13-,14-,19-,20-;;;;;/m1...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMFUJJMJIYTSP-CSMIRWGRSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N10Na5O22P5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193968
Record name Adenosine 5'-(hexahydrogen pentaphosphate), 5'.5'-ester with adenosine, pentasodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1026.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adenosine 5'-(hexahydrogen pentaphosphate), 5'.5'-ester with adenosine, pentasodium salt

CAS RN

4097-04-5
Record name Adenosine 5'-(hexahydrogen pentaphosphate), 5'.5'-ester with adenosine, pentasodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004097045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine 5'-(hexahydrogen pentaphosphate), 5'.5'-ester with adenosine, pentasodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adenosine 5'-(hexahydrogen pentaphosphate), 5'→5'-ester with adenosine, pentasodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.684
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adenosine 5'-(hexahydrogen pentaphosphate), 5'.5'-ester with adenosine, pentasodium salt
Reactant of Route 2
Adenosine 5'-(hexahydrogen pentaphosphate), 5'.5'-ester with adenosine, pentasodium salt
Reactant of Route 3
Adenosine 5'-(hexahydrogen pentaphosphate), 5'.5'-ester with adenosine, pentasodium salt
Reactant of Route 4
Adenosine 5'-(hexahydrogen pentaphosphate), 5'.5'-ester with adenosine, pentasodium salt
Reactant of Route 5
Adenosine 5'-(hexahydrogen pentaphosphate), 5'.5'-ester with adenosine, pentasodium salt
Reactant of Route 6
Adenosine 5'-(hexahydrogen pentaphosphate), 5'.5'-ester with adenosine, pentasodium salt

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